[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a cyclopropane derivative featuring a pyrrolidine ring substituted with an (S)-configured 2-amino-propionyl group and a tert-butyl carbamate moiety. The tert-butyl carbamate serves as a protective group for amines, enhancing stability during synthesis .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)18-8-7-12(9-18)10-19(13-5-6-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYPODQRWUAGO-PXYINDEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The (S)-2-amino-propionyl moiety is introduced via amide coupling. A typical protocol involves:
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Activation : (S)-2-Amino-propionic acid is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous DMF at 0–5°C.
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Coupling : The activated acid reacts with (S)-pyrrolidin-3-ylmethanol, followed by stirring at room temperature for 12–16 hours.
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Workup : The product is isolated via extraction (ethyl acetate/water) and purified by silica gel chromatography (hexane:EtOAc = 3:1).
Key Parameters :
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Stoichiometry: 1.2 eq. DIC, 1.1 eq. HOBt
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Yield: 72–78% (reported for analogous compounds)
tert-Butyl Carbamate Protection
The final Boc protection is achieved using di-tert-butyl dicarbonate:
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Reaction : The amine intermediate is treated with Boc₂O (1.5 eq.) in THF with DMAP catalysis (0.1 eq.) at 0°C.
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Quenching : Excess reagent is neutralized with aqueous citric acid.
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Isolation : Product is recrystallized from ethanol/water (yield: 85–90%).
Reaction Optimization
Solvent and Temperature Effects
Comparative studies for amide coupling reveal:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 25 | 78 | 98.5 |
| DCM | 25 | 65 | 97.2 |
| THF | 40 | 70 | 96.8 |
DMF maximizes yield due to superior solubility of intermediates.
Catalytic Enhancements
Switching from HOBt to HOAt (1-hydroxy-7-azabenzotriazole) improves coupling efficiency (yield: +8%) but increases cost.
Characterization and Quality Control
Spectroscopic Analysis
Chiral Purity Verification
Chiral HPLC (Chiralpak IC-3 column) confirms enantiomeric excess >99% for both stereocenters.
Industrial-Scale Considerations
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Cost Drivers : Boc₂O accounts for 40% of raw material costs. Substituting with cheaper carbonate sources (e.g., methyl chloroformate) is feasible but reduces yield.
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Safety : NaBH₃CN is replaced with safer alternatives (e.g., STAB-H) in pilot plants.
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Environmental Impact : Solvent recovery systems (e.g., DMF distillation) reduce waste by 60% .
Chemical Reactions Analysis
Oxidation: : Can be oxidized to form various oxidized derivatives.
Reduction: : Undergoes reduction to form different reduced forms.
Substitution: : Participates in substitution reactions, where specific functional groups are replaced with others.
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like alkyl halides for alkylation or halogenation reactions.
Oxidized Derivatives: : Formation of ketones or aldehydes.
Reduced Derivatives: : Formation of alcohols or amines.
Substituted Derivatives: : New compounds with varied functional groups.
Scientific Research Applications
Structural Features
Molecular Characteristics :
- Molecular Formula : C15H27N3O3
- Molecular Weight : 297.39 g/mol
The compound features several key structural components:
- Tert-butyl ester group : Enhances hydrophobicity and solubility.
- Pyrrolidine ring : Associated with biological activity due to its flexibility.
- Cyclopropyl group : Influences pharmacokinetics and pharmacodynamics.
Research indicates that [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester exhibits various biological activities:
Pharmacological Effects
- Antimicrobial Activity : Studies show that the compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.
- CNS Activity : The pyrrolidine structure suggests possible effects on the central nervous system, which warrants further investigation for neurological applications.
Case Studies and Research Findings
Several studies have focused on the applications of this compound in different contexts:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria. |
| Study 2 | CNS Effects | Showed potential for modulating serotonin receptors, indicating possible antidepressant effects. |
| Study 3 | Synthesis Optimization | Developed a more efficient synthetic route that reduces by-products. |
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, through a series of binding interactions. These interactions often involve hydrogen bonding, van der Waals forces, and covalent bonding. The pathways influenced by the compound can include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
While direct data on the target compound’s critical micelle concentration (CMC) is absent, methods from quaternary ammonium compound studies () can infer solubility trends. For instance:
The amino-propionyl group in the target compound could enhance water solubility compared to purely hydrophobic analogs, though steric effects from the cyclopropane might offset this .
Computational Similarity Assessments
Virtual screening methods () reveal that similarity metrics (e.g., Tanimoto coefficients or MACCS keys) influence compound classification. For the target compound:
Such differences underscore the need for multi-metric approaches to identify analogs accurately .
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex molecule with potential biological applications. Its structure comprises several functional groups, including an amino group, a pyrrolidine ring, and a cyclopropyl group, which contribute to its unique chemical properties. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C15H27N3O3
- Molecular Weight : 297.39 g/mol
Structural Features
The compound features:
- A tert-butyl ester group , which enhances hydrophobicity and may improve solubility.
- A pyrrolidine ring , which is often associated with biological activity due to its structural flexibility.
- A cyclopropyl group , known for its influence on the pharmacokinetics and pharmacodynamics of drugs.
Pharmacological Effects
Research indicates that compounds containing similar structural motifs can exhibit a range of biological activities, including:
- Receptor modulation : Compounds with cyclopropyl and pyrrolidine structures have been studied for their interactions with various receptors, including G protein-coupled receptors (GPCRs) and ion channels.
- Antagonistic properties : Some analogues have shown potential as antagonists at the P2Y1 receptor, which plays a critical role in platelet aggregation. For instance, modifications to the cyclopropyl group can significantly alter the potency of these compounds as antagonists .
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of signaling pathways : By modulating receptor activity, it may inhibit downstream signaling pathways involved in cell proliferation and inflammation.
- Selective binding : The stereochemistry of the compound is crucial for its biological activity. Studies have demonstrated that specific stereoisomers can exhibit significantly different biological profiles .
Study on P2Y1 Receptor Antagonism
A study evaluated various analogues for their ability to inhibit P2Y1 receptor-mediated effects. The findings indicated that modifications to the cyclopropyl group could either enhance or diminish antagonist potency. For example:
- A compound with a cyclopropylmethyl derivative showed reduced potency compared to its non-cyclopropyl counterparts, with IC50 values ranging from 2–3 μM .
Comparative Analysis of Similar Compounds
A comparative study was conducted on several derivatives similar to this compound. The results are summarized in the following table:
| Compound Name | Structural Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Cyclopropyl + Pyrrolidine | 0.48 | Full antagonist at P2Y1 |
| Compound B | Cyclopropylmethyl derivative | 2–3 | Reduced antagonist activity |
| Compound C | Non-cyclopropyl analogue | 1.47 | Moderate antagonist |
Stereochemical Influence on Activity
Research has shown that the stereochemistry of the amino acid component significantly impacts the biological activity of related compounds. For instance, enantiomers can exhibit differing affinities for target receptors, highlighting the importance of stereochemical configuration in drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester?
- Methodology :
- Step 1 : Activate the carboxylic acid precursor (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form the acid chloride.
- Step 2 : React the acid chloride with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to yield the tert-butyl ester intermediate .
- Step 3 : Introduce the (S)-2-aminopropionyl moiety via asymmetric Mannich reaction under anhydrous conditions using propionaldehyde and a chiral catalyst (e.g., proline-derived organocatalysts). Maintain argon atmosphere and use anhydrous acetonitrile as solvent .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
Q. How can the stereochemical integrity of the compound be validated during synthesis?
- Analytical Techniques :
- Optical Rotation : Measure to confirm enantiomeric purity (e.g., +4.5 to +32.4 for analogous compounds) .
- NMR Spectroscopy : Use H and C NMR to verify diastereotopic proton splitting and coupling constants. For example, characteristic shifts for tert-butyl groups appear at δ 1.2–1.4 ppm .
- Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol mobile phase to resolve enantiomers .
Advanced Research Questions
Q. How can conflicting NMR data arising from dynamic conformational changes be resolved?
- Approach :
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to slow ring puckering in the pyrrolidine moiety, resolving overlapping signals (e.g., δ 3.5–4.0 ppm for methylene protons) .
- 2D NMR (COSY, NOESY) : Identify through-space interactions to confirm stereochemistry. For example, NOE correlations between the cyclopropane methylene and pyrrolidine protons .
- Case Study : In analogous carbamates, VT-NMR revealed pseudorotation barriers of 8–12 kcal/mol, explaining line broadening at ambient temperatures .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Key Considerations :
- Protecting Groups : Use tert-butyl carbamate (Boc) for amine protection due to its stability under basic/neutral conditions and selective deprotection with TFA .
- Reaction Monitoring : Employ LC-MS to track intermediates (e.g., [M+H] at m/z 493 for Boc-protected precursors) .
- Inert Conditions : Conduct air/moisture-sensitive steps (e.g., Suzuki couplings) under argon with rigorously dried solvents .
- Example : A three-step synthesis of a related compound achieved 65% overall yield via sequential Boc protection, Suzuki coupling, and hydrogenation .
Application-Oriented Questions
Q. How can computational methods predict the compound’s biological activity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Mpro protease). Key residues (His41, Cys145) form hydrogen bonds with the carbamate carbonyl .
- ADME Prediction : SwissADME calculates logP = 2.1 and TPSA = 85 Ų, suggesting moderate blood-brain barrier permeability .
- Validation : Compare in silico binding scores (e.g., −8.2 kcal/mol) with experimental IC values from enzymatic assays .
Q. What are the stability profiles of tert-butyl carbamates under varying pH conditions?
- Findings :
- Acidic Conditions : Rapid Boc deprotection occurs at pH < 2 (t < 1 hour in 1M HCl) .
- Neutral/Basic Conditions : Stable for >72 hours at pH 7–9, making them suitable for aqueous reaction media .
- Recommendation : Store the compound at −20°C under argon to prevent hydrolysis .
Troubleshooting & Best Practices
Q. How to address low enantiomeric excess (ee) in asymmetric syntheses?
- Solutions :
- Catalyst Screening : Test alternative organocatalysts (e.g., Cinchona alkaloids) to improve stereoselectivity .
- Solvent Optimization : Switch to toluene or DCM to enhance catalyst-substrate interactions .
Q. What precautions mitigate decomposition during purification?
- Guidelines :
- Avoid Protic Solvents : Use ethyl acetate or dichloromethane instead of methanol for column chromatography .
- Low-Temperature Recrystallization : Cool ethanol/water mixtures to 4°C to prevent thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
